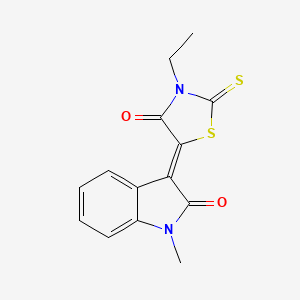
3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves condensation reactions between different precursors such as 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis has been used for efficient preparation of these compounds, highlighting the method's convenience and applicability for generating thiazolidinone frameworks (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Quantum chemical DFT methods with B3LYP hybrid functional in different basis sets have been applied to calculate the equilibrium geometric parameters and thermodynamic properties of thiazolidinone derivatives. These studies help in understanding the effect of substituents on the molecular structure and stability of the compounds (Baryshnikov, Minaev, Minaeva, & Ågren, 2010).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including electrophilic attacks and condensation with aromatic aldehydes, to produce compounds with promising antitumor properties. These reactions are critical for modifying the chemical structure to enhance biological activity (Hanna & George, 2012).
Physical Properties Analysis
The physical properties, including spectroscopic behavior and crystalline structure of thiazolidinone derivatives, have been extensively studied using techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction. These analyses provide insights into the molecular configurations and stability of the compounds under various conditions (Khelloul et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming stable complexes with metals, have been explored. Studies on the electrochemical behavior of thiazolidinone derivatives reveal their interactions with transition metals and implications for their chemical stability and potential applications (Beloglazkina et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Evaluation A study involving the synthesis of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which share a thematic structural motif with the specified compound, highlighted their potential in cancer research. These compounds were synthesized and evaluated for their cytotoxicity against a variety of human tumor cell lines, including breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, showcasing the significance of such compounds in medicinal chemistry for developing novel anticancer agents (Karalı, Terzioğlu, & Gürsoy, 2002).
Trypanocidal and Anticancer Activity Another research focused on the synthesis of 5-enamine-4-thiazolidinone derivatives, which were evaluated for their trypanocidal activity towards Trypanosoma brucei species and anticancer activity in vitro within the NCI DTP protocol. This study demonstrates the versatility of thiazolidinone derivatives (closely related to the queried compound) in addressing both infectious diseases and cancer, indicating the broad spectrum of applications these compounds can have in therapeutic agent development (Holota et al., 2019).
Antimicrobial Activity The antimicrobial potential of certain derivatives, including 2-thioxo-imidazolidin-4-one derivatives, was explored, revealing their effectiveness against a range of bacterial and fungal organisms. This highlights another aspect of scientific research applications for similar compounds, focusing on the development of new antimicrobial agents that can address the rising challenge of antibiotic resistance (Nasser et al., 2010).
Propiedades
IUPAC Name |
(5Z)-3-ethyl-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-16-13(18)11(20-14(16)19)10-8-6-4-5-7-9(8)15(2)12(10)17/h4-7H,3H2,1-2H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHAJMGLKGCOB-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



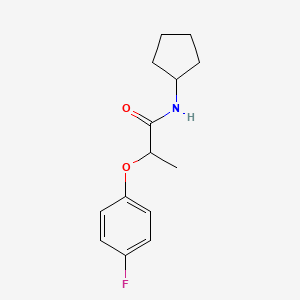
![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)
![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
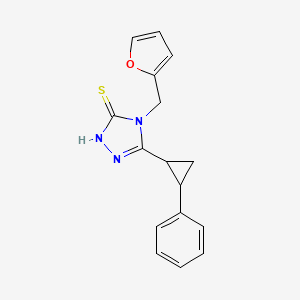
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)
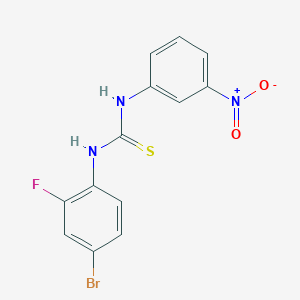
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
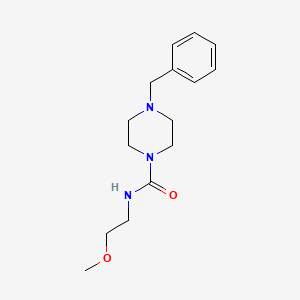
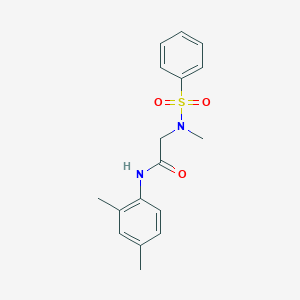
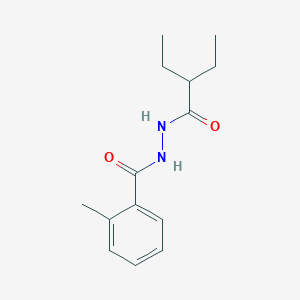
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)